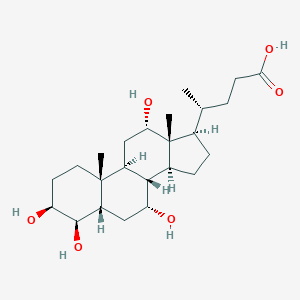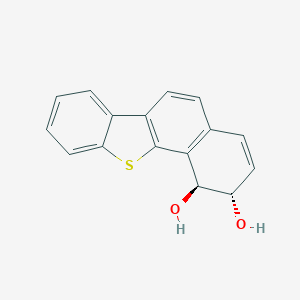
(E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-6-methoxy-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-6-methoxy-4H-1-benzopyran-4-one, also known as DMPM, is a synthetic compound that belongs to the class of flavonoids. It has gained significant attention in scientific research due to its potential therapeutic properties.
Mécanisme D'action
The exact mechanism of action of (E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-6-methoxy-4H-1-benzopyran-4-one is not fully understood. However, it has been suggested that it exerts its therapeutic effects through the modulation of various signaling pathways and enzymes involved in inflammation, cancer, and oxidative stress.
Biochemical and Physiological Effects:
(E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-6-methoxy-4H-1-benzopyran-4-one has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also inhibits the activity of enzymes involved in the production of reactive oxygen species, which play a key role in oxidative stress. Additionally, (E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-6-methoxy-4H-1-benzopyran-4-one has been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-6-methoxy-4H-1-benzopyran-4-one has several advantages for use in lab experiments. It is a synthetic compound, which allows for easy reproducibility and modification of its chemical structure. It is also relatively stable and has a long shelf life. However, the limitations of (E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-6-methoxy-4H-1-benzopyran-4-one include its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of (E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-6-methoxy-4H-1-benzopyran-4-one. One area of research is the development of more potent and selective analogs of (E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-6-methoxy-4H-1-benzopyran-4-one for use in the treatment of various diseases. Another area of research is the investigation of the potential use of (E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-6-methoxy-4H-1-benzopyran-4-one in combination with other drugs for synergistic effects. Additionally, further studies are needed to fully understand the mechanism of action of (E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-6-methoxy-4H-1-benzopyran-4-one and its potential role in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
(E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-6-methoxy-4H-1-benzopyran-4-one can be synthesized through a multi-step process involving the condensation of 3,4-dimethoxybenzaldehyde with 6-methoxy-4-hydroxycoumarin in the presence of a base catalyst. This is followed by the reduction of the resulting product using sodium borohydride to obtain (E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-6-methoxy-4H-1-benzopyran-4-one.
Applications De Recherche Scientifique
(E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-6-methoxy-4H-1-benzopyran-4-one has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anti-cancer, anti-oxidant, and anti-diabetic activities. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
130688-89-0 |
|---|---|
Nom du produit |
(E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-6-methoxy-4H-1-benzopyran-4-one |
Formule moléculaire |
C12H16ClNO3 |
Poids moléculaire |
326.3 g/mol |
Nom IUPAC |
(3E)-3-[(3,4-dimethoxyphenyl)methylidene]-6-methoxychromen-4-one |
InChI |
InChI=1S/C19H18O5/c1-21-14-5-7-16-15(10-14)19(20)13(11-24-16)8-12-4-6-17(22-2)18(9-12)23-3/h4-10H,11H2,1-3H3/b13-8+ |
Clé InChI |
LKNQAOXZCFPRFA-MDWZMJQESA-N |
SMILES isomérique |
COC1=CC2=C(C=C1)OC/C(=C\C3=CC(=C(C=C3)OC)OC)/C2=O |
SMILES |
COC1=CC2=C(C=C1)OCC(=CC3=CC(=C(C=C3)OC)OC)C2=O |
SMILES canonique |
COC1=CC2=C(C=C1)OCC(=CC3=CC(=C(C=C3)OC)OC)C2=O |
Synonymes |
(E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-6-methoxy-4H-1-benz opyran-4-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-Propoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B238441.png)



![2-(4-chlorophenyl)-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B238466.png)

![4-tert-butyl-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B238471.png)

![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide](/img/structure/B238479.png)
![N-[(2-hydroxyphenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B238483.png)

![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B238493.png)

